Desmethylazelastin

Übersicht

Beschreibung

Desmethylazelastine is the primary active metabolite of azelastine, a selective and high-affinity histamine H1-receptor antagonist. It is formed through the oxidative metabolism of azelastine by the cytochrome P450 enzyme system. Desmethylazelastine exhibits a 97% protein binding rate and has an elimination half-life of 54 hours . Azelastine is commonly used in the treatment of allergic rhinitis, asthma, and other allergic conditions .

Wissenschaftliche Forschungsanwendungen

Desmethylazelastin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der analytischen Chemie für die Untersuchung von Stoffwechselwegen und Enzymkinetik verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Histaminrezeptoren und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von allergischen Erkrankungen, Asthma und anderen entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Antihistaminika und Formulierungen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Wirkung von Histamin am H1-Rezeptor antagonisiert. Dies führt zur Linderung von Histamin-vermittelten Allergiesymptomen wie Juckreiz, Niesen und verstopfter Nase. Die Verbindung hemmt auch die Freisetzung von Entzündungsmediatoren aus Mastzellen, wodurch allergische Reaktionen weiter reduziert werden . Zu den molekularen Zielen gehören Histamin-H1-Rezeptoren und verschiedene Signalwege, die an der Entzündungsreaktion beteiligt sind .

Ähnliche Verbindungen:

Azelastin: Die Ausgangssubstanz, aus der this compound gewonnen wird. Es hat ähnliche antihistaminische Eigenschaften, aber eine kürzere Halbwertszeit.

Cetirizin: Ein weiterer H1-Rezeptor-Antagonist, der für ähnliche therapeutische Zwecke verwendet wird.

Loratadin: Ein langwirksames Antihistaminikum mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Einzigartigkeit: this compound ist aufgrund seiner hohen Proteinbindungsrate und langen Eliminationshalbwertszeit einzigartig, die zu seinen lang anhaltenden therapeutischen Wirkungen beitragen. Seine Bildung als aktiver Metabolit von Azelastin unterstreicht auch seine Bedeutung im Stoffwechselweg von Antihistaminika .

Wirkmechanismus

Target of Action

Desmethylazelastine, the primary active metabolite of Azelastine , primarily targets the Histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions in the body .

Mode of Action

Desmethylazelastine acts as an antagonist at the Histamine H1-receptors . By binding to these receptors, it prevents histamine, a compound involved in local immune responses, from exerting its effects . This results in the relief of histamine-mediated allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Desmethylazelastine is the histamine signaling pathway . By blocking the H1-receptors, Desmethylazelastine inhibits the action of histamine, thereby reducing the symptoms of allergic reactions .

Pharmacokinetics

Desmethylazelastine exhibits a high protein binding rate of 97% . After intranasal administration, the systemic bioavailability of Azelastine, the parent compound, is approximately 40% . The maximum plasma concentrations (Cmax) are achieved within 2-3 hours . The elimination half-life of Desmethylazelastine is 54 hours , indicating a relatively long duration of action. The clearance of Azelastine from the body is faster than that of Desmethylazelastine .

Result of Action

The action of Desmethylazelastine results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and ocular itching associated with allergic conjunctivitis .

Action Environment

The action, efficacy, and stability of Desmethylazelastine can be influenced by various environmental factors. For instance, the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of Azelastine to Desmethylazelastine, can be affected by factors such as drug interactions, genetic polymorphisms, and liver disease . Furthermore, the absorption and bioavailability of Desmethylazelastine may be influenced by the pH and condition of the nasal mucosa .

Biochemische Analyse

Biochemical Properties

Desmethylazelastine, like azelastine, possesses H1-receptor antagonist activity . This suggests that it interacts with H1 histamine receptors, proteins that play a crucial role in allergic reactions. The nature of these interactions is likely to involve binding to the receptor, thereby preventing histamine from exerting its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethylazelastine can change over time. For example, studies in guinea pigs have shown that the clearance of Desmethylazelastine from the body is slower than that of azelastine . This suggests that Desmethylazelastine may have longer-lasting effects on cellular function.

Metabolic Pathways

Desmethylazelastine is a metabolite of azelastine, suggesting that it is involved in the metabolic pathways of this drug. Azelastine is oxidatively metabolized to Desmethylazelastine by the cytochrome P450 enzyme system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desmethylazelastine is synthesized from azelastine through a process of N-demethylation. This reaction is primarily catalyzed by the cytochrome P450 isoforms CYP3A4 and CYP2D6, with minor contributions from CYP1A2 . The reaction conditions typically involve the use of specific solvents and reagents to facilitate the demethylation process.

Industrial Production Methods: In industrial settings, the production of desmethylazelastine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and isolation of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Desmethylazelastin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Azelastine: The parent compound from which desmethylazelastine is derived. It has similar antihistamine properties but a shorter half-life.

Cetirizine: Another H1-receptor antagonist used for similar therapeutic purposes.

Loratadine: A long-acting antihistamine with a different chemical structure but similar pharmacological effects.

Uniqueness: Desmethylazelastine is unique due to its high protein binding rate and long elimination half-life, which contribute to its prolonged therapeutic effects. Its formation as an active metabolite of azelastine also highlights its significance in the metabolic pathway of antihistamine drugs .

Eigenschaften

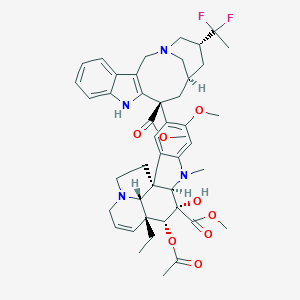

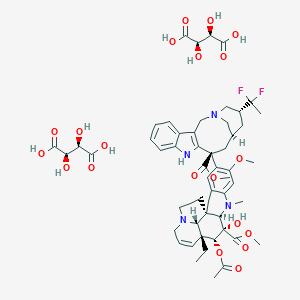

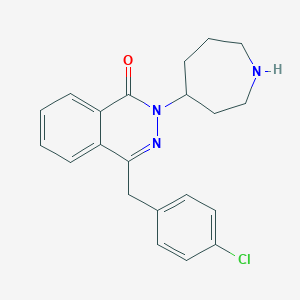

IUPAC Name |

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYCMIFVXDQIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963859 | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47491-38-3 | |

| Record name | Desmethylazelastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLAZELASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

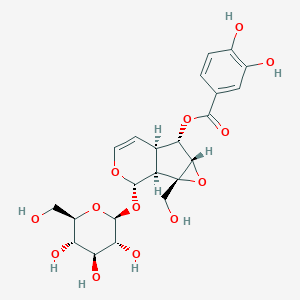

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

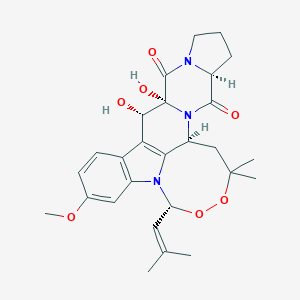

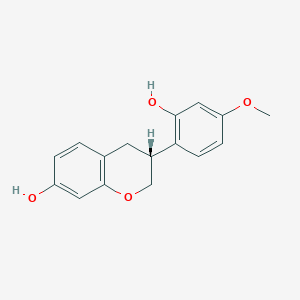

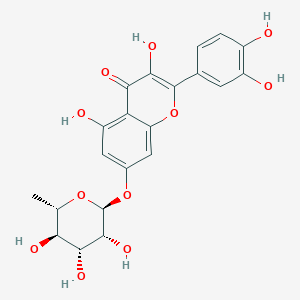

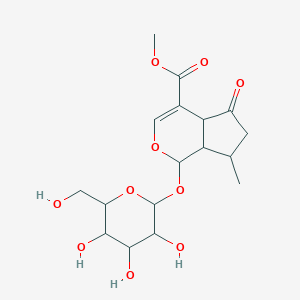

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.